BFF-816
Description
Contextualization of BFF-816 within Kynurenine (B1673888) Pathway Research
The kynurenine pathway (KP) is a primary metabolic route for the essential amino acid L-tryptophan, leading to the formation of various bioactive compounds, including kynurenic acid (KYNA), 3-hydroxykynurenine (3-HK), and quinolinic acid (QUIN). Dysregulation of this pathway has been implicated in the pathogenesis of numerous neuropsychiatric disorders abertay.ac.ukmassbank.eu. Within the central nervous system, kynurenine aminotransferase (KAT) enzymes play a crucial role in converting kynurenine into KYNA massbank.eucycpeptmpdb.com. Among the four known KAT isoforms (KAT I-IV), KAT II is considered the predominant enzyme responsible for KYNA biosynthesis in the human brain, accounting for approximately 75% of KYNA production under normal conditions wikipedia.orgfishersci.nl. Elevated levels of KYNA in the brain are associated with cognitive deficits and are a key aspect of the kynurenic acid hypothesis of schizophrenia abertay.ac.ukmassbank.euwikipedia.orgfishersci.nl.
Overview of this compound as a Kynurenine Aminotransferase II (KAT II) Inhibitor
This compound is recognized in academic research as an orally active inhibitor of kynurenine aminotransferase II (KAT II). Its primary mechanism involves reducing brain KYNA levels abertay.ac.ukmassbank.eucycpeptmpdb.com. While some sources describe this compound as a reversible inhibitor of KAT II, other reports characterize it as an irreversible inhibitor that forms a covalent bond with the enzyme's active site. The precise mechanisms of its action on specific KAT isoforms have been noted as requiring further clarification cycpeptmpdb.com.
Rationale for Investigating KAT II Inhibition in Preclinical Models
The investigation of KAT II inhibition in preclinical models is driven by the hypothesis that reducing elevated brain KYNA levels can ameliorate cognitive dysfunctions associated with various neuropsychiatric conditions, such as schizophrenia abertay.ac.ukmassbank.euwikipedia.orgfishersci.nl. High concentrations of KYNA can modulate glutamatergic neurotransmission, and its reduction is considered a novel therapeutic approach for psychotic and cognitive disorders wikipedia.org. Preclinical studies have demonstrated that pharmacological inhibition or genetic knockdown of KAT II leads to decreased brain KYNA levels, which correlates with improved cognitive functioning and modulation of key neurotransmitter systems, including glutamatergic, dopaminergic, and cholinergic pathways massbank.euwikipedia.org.
Historical Development and Significance of this compound as a Research Tool
Historically, efforts to develop KAT II inhibitors for central nervous system applications faced challenges due to the poor blood-brain barrier (BBB) permeability of earlier compounds, necessitating direct administration into the brain abertay.ac.uk. The discovery of this compound marked a significant advancement as it was identified as an orally active KAT II inhibitor capable of crossing the BBB massbank.eu. This characteristic has established this compound as a valuable research tool for studying the neurobiology of KYNA. It enables investigations into the intricate mechanisms linking KAT II inhibition to changes in glutamatergic, dopaminergic, and cholinergic function within brain physiology and pathology, without the need for invasive administration methods.
Detailed Research Findings
Research using this compound in preclinical models has provided quantitative data on its effects on KYNA levels and neurotransmitter concentrations, as well as its impact on cognitive performance.
Effects on Kynurenic Acid (KYNA) Levels: Oral administration of this compound has been shown to reduce extracellular KYNA levels in various brain regions, including the striatum, hippocampus, and prefrontal cortex of rats. The extent of KYNA reduction is dose-dependent, with maximal effects observed at certain concentrations.
| Dose of this compound (p.o.) | Maximal Decrease in Extracellular KYNA Levels | Brain Region(s) | Reference |
| 10 mg/kg | 12% | Not specified | |
| 30 mg/kg | Approximately 30% | Striatum, Hippocampus, Prefrontal Cortex | massbank.eu |
| 50 mg/kg | Approximately 30% | Not specified |
Data derived from massbank.eu.
Effects on Neurotransmitter Levels: In addition to reducing KYNA, this compound has been observed to influence the levels of key neurotransmitters in the brain.
| Neurotransmitter | Change in Extracellular Levels | Brain Region(s) | Reference |
| Dopamine (B1211576) | Increase (50-70%) | Striatum | massbank.eu |
| Dopamine | Reversible Increase | Striatum | |
| Glutamate (B1630785) | Increase (60%) | Hippocampus, Prefrontal Cortex | massbank.eu |
| Glutamate | Reversible Increase | Hippocampus, Medial Prefrontal Cortex | |
| Acetylcholine (B1216132) | Increase | Not specified | |
| GABA | Increase | Not specified | massbank.eu |
Data derived from massbank.eu.
Cognitive Performance: Behavioral studies utilizing the Morris water maze test have demonstrated that daily oral administration of this compound significantly improves cognitive performance in rats. This improvement is evidenced by a decrease in escape latency, indicating enhanced spatial and contextual memory massbank.eu. These findings suggest that this compound's ability to modulate brain KYNA levels contributes to its pro-cognitive effects. No tolerance was observed when animals were treated daily for five consecutive days.
Properties
Molecular Formula |
C21H16N2O3S |
|---|---|
Molecular Weight |
376.43 |
IUPAC Name |
(Z)-5-(3-(4-Oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-7-yl)benzylidene)thiazolidine-2,4-dione |
InChI |
InChI=1S/C21H16N2O3S/c24-18-7-6-16-15(5-4-13-8-9-23(18)19(13)16)14-3-1-2-12(10-14)11-17-20(25)22-21(26)27-17/h1-5,10-11H,6-9H2,(H,22,25,26)/b17-11- |
InChI Key |
CGUAICJZQHKUOC-BOPFTXTBSA-N |
SMILES |
O=C(NC/1=O)SC1=C/C2=CC=CC(C3=C4CCC(N5C4=C(CC5)C=C3)=O)=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BFF-816; BFF 816; BFF816 |
Origin of Product |
United States |
Synthetic Routes and Chemical Modifications of Bff 816
Established Synthetic Methodologies for BFF-816
The discovery of this compound stemmed from high-throughput screening and subsequent lead optimization efforts aimed at identifying potent and selective KAT II inhibitors. medchemexpress.com
Detailed, specific synthetic methodologies, including the precise key reaction steps and synthetic intermediates involved in the synthesis of this compound, are not extensively detailed in the publicly available scientific literature. Its emergence is often described in the context of its biological activity and comparison to other KAT II inhibitors rather than a comprehensive synthetic report.
Information pertaining to the specific optimization of synthetic yields for this compound is not publicly disclosed in the available research findings.
Design and Synthesis of this compound Analogs
The broader field of KAT II inhibitor development has explored various structural classes to achieve desired inhibitory profiles and pharmacokinetic properties.
While specific strategies for the structural diversification of this compound analogs are not explicitly detailed, the general approaches in designing KAT II inhibitors often involve the exploration of heterocyclic amino ketones, as well as thiazole (B1198619) and triazole-based derivatives. mdpi.comresearchgate.netnih.gov These strategies aim to optimize interactions within the enzyme's active site, improve potency, selectivity, and pharmacokinetic characteristics, such as blood-brain barrier penetration. mdpi.comresearchgate.netnih.gov
Specific methods for the stereoselective synthesis of this compound analogs are not publicly detailed in the available literature. However, stereoselective synthesis is a critical aspect in the development of many pharmaceutical compounds, including enzyme inhibitors, to ensure the production of the desired enantiomer, which often possesses the optimal biological activity and safety profile. General principles of stereoselective synthesis are applied in the creation of various non-proteinogenic α-amino acids and other chiral drug candidates. researchgate.netdiva-portal.org
Radiosynthesis of Labeled this compound for Research Applications
Information regarding the specific radiosynthesis of labeled this compound for research applications, such as Positron Emission Tomography (PET) imaging or other tracer studies, is not publicly detailed in the available scientific literature. Radiosynthesis is a specialized field that involves incorporating radioactive isotopes (e.g., carbon-11, fluorine-18) into a compound to enable its detection and quantification in biological systems.
Molecular and Cellular Mechanistic Investigations of Bff 816
Cellular Responses to BFF-816 Treatment
Investigations into the cellular responses to this compound treatment have primarily focused on its impact within the central nervous system, particularly concerning neuronal and glial cell functions and their influence on neurotransmitter systems.
Effects on Neuronal and Glial Cell Function In Vitro
In cellular models, this compound has demonstrated notable effects on neuronal function. The inhibition of KAT II by this compound leads to a prompt reduction in extracellular KYNA levels in brain areas. This reduction in KYNA is associated with a secondary increase in the extracellular concentrations of key neurotransmitters, including glutamate (B1630785), dopamine (B1211576), and acetylcholine (B1216132), in various brain regions such as the prefrontal cortex, hippocampus, and striatum core.ac.uknih.govsemanticscholar.orgbinasss.sa.cr. Specifically, studies involving acute exposure of rat cortical slices in vitro to this compound have shown a reduction in de novo kynurenic acid production and an increase in extracellular glutamate levels in the rat hippocampus researchgate.net. These findings underscore this compound's capacity to modulate neuronal activity by altering the balance of neuroactive kynurenines.
Influence on Neurotransmitter Systems in Cellular Models
This compound's inhibition of KAT II and the subsequent reduction in KYNA levels have a significant influence on several neurotransmitter systems in cellular and animal models. Kynurenic acid is an N-methyl-D-aspartic acid (NMDA) and an α7-nicotinic acetylcholine receptor antagonist, and its elevated levels can negatively impact cognitive function by modulating glutamatergic, dopaminergic, and cholinergic neurotransmission core.ac.uksemanticscholar.org. By reducing KYNA, this compound effectively disinhibits these systems.
Studies have shown that this compound administration leads to an increase in extracellular concentrations of critical neurotransmitters. For instance, in rat models, this compound increased striatal dopamine and glutamate concentrations in the prefrontal cortex and hippocampus binasss.sa.cr. This modulation of neurotransmitter levels is considered a key mechanism through which this compound exerts its neurobiological effects, including improvements in cognitive performance observed in behavioral tests nih.govbinasss.sa.cr.
The following table summarizes the observed effects of this compound on key neurotransmitter systems:
| Neurotransmitter | Effect of this compound Treatment | Location (Cellular/Model) | Reference |
| Glutamate | Increased extracellular levels | Prefrontal cortex, Hippocampus, Striatum (rat in vivo); Rat cortical slices in vitro | core.ac.uknih.govsemanticscholar.orgbinasss.sa.crresearchgate.net |
| Dopamine | Increased extracellular levels | Striatum (rat in vivo) | core.ac.uknih.govsemanticscholar.orgbinasss.sa.cr |
| Acetylcholine | Increased extracellular levels | Several brain areas (rat in vivo) | core.ac.uknih.govsemanticscholar.org |
These findings highlight this compound's potential to normalize neurotransmitter imbalances associated with conditions characterized by elevated KYNA, thereby offering a promising avenue for therapeutic intervention in neuropsychiatric disorders.
Preclinical Pharmacological and Neurobiological Studies of Bff 816
In Vitro Pharmacological Evaluation of BFF-816
In vitro studies have focused on characterizing the inhibitory potency of this compound against its primary target, KAT II, and assessing its engagement with the enzyme.
Cell-Based Assay Systems for Efficacy
While specific cell-based assay systems for efficacy were not detailed in the provided search results, the compound this compound was identified through high-throughput screening using human recombinant KAT II. nih.gov This initial screening process typically involves cell-free or cell-based assays designed to detect compounds that modulate the activity of the target enzyme. The effectiveness of KAT II inhibitors, including this compound, is often assessed by their ability to reduce KYNA production in cellular contexts. mdpi.commdpi.com
Biochemical Assays for Target Engagement
Biochemical assays have confirmed this compound's direct engagement with KAT II. In rat liver homogenate, a common in vitro system for evaluating enzyme inhibition, this compound demonstrated an inhibitory concentration 50% (IC50) of 13.4 ± 0.2 µM against human recombinant KAT II when tested at physiological kynurenine (B1673888) concentrations. semanticscholar.orgnih.gov This indicates its potency in inhibiting the enzyme responsible for KYNA synthesis. scbt.com
Table 1: In Vitro Inhibitory Potency of this compound
| Target Enzyme | Assay System | IC50 (µM) | Reference |
| KAT II | Rat Liver Homogenate (Human recombinant KAT II) | 13.4 ± 0.2 | semanticscholar.orgnih.gov |
In Vivo Neurobiological Efficacy of this compound in Animal Models
In vivo studies predominantly utilized unanesthetized adult rats to investigate the neurobiological effects of this compound, particularly its impact on neurotransmitter levels and KYNA dynamics in the brain. nih.govnih.gov
Modulation of Extracellular Neurotransmitter Levels in Brain Regions
This compound has been shown to modulate extracellular levels of key neurotransmitters in various brain regions. Microdialysis experiments in rats revealed that this compound administration led to a reversible increase in extracellular dopamine (B1211576) levels in the striatum. nih.gov Furthermore, it induced an increase in extracellular glutamate (B1630785) and acetylcholine (B1216132) levels in several brain areas, including the prefrontal cortex and hippocampus. researchgate.netnih.govcore.ac.ukresearchgate.netbinasss.sa.cr These modulations are crucial given the involvement of these neurotransmitters in cognitive function and psychiatric disorders. core.ac.ukresearchgate.netbiorxiv.orgunife.it
Table 2: Modulation of Extracellular Neurotransmitter Levels by this compound in Rat Brain (Relative to Baseline)
| Neurotransmitter | Brain Region | Observed Effect | Reference |
| Dopamine | Striatum | Increased | nih.gov |
| Glutamate | Hippocampus, Prefrontal Cortex | Increased | researchgate.netnih.govresearchgate.netresearchgate.netbinasss.sa.cr |
| Acetylcholine | Various Brain Areas | Increased | nih.govcore.ac.ukresearchgate.net |
Effects on Kynurenic Acid Dynamics in Brain Microdialysates
A primary neurobiological effect of this compound is its ability to reduce extracellular KYNA levels in the brain, consistent with its role as a KAT II inhibitor. researchgate.netmdpi.comsemanticscholar.orgnih.govnih.govresearchgate.netkarger.comresearchgate.netresearchgate.netresearchgate.netbinasss.sa.cr Studies using microdialysis in the rat striatum demonstrated that this compound caused a reversible reduction in extracellular KYNA levels. nih.gov Similar reductions were observed in the hippocampus and prefrontal cortex. researchgate.netresearchgate.netbinasss.sa.cr The reduction in KYNA levels ranged from approximately 12% to 32% of baseline concentrations. nih.govkarger.comresearchgate.net This reduction in KYNA is particularly significant as elevated brain KYNA levels have been linked to cognitive dysfunctions in psychiatric diseases. researchgate.netmdpi.comnih.govnih.govmdpi.commdpi.comnih.govresearchgate.net
Table 3: Reduction in Extracellular Kynurenic Acid (KYNA) by this compound in Rat Brain
| Brain Region | Reduction in Extracellular KYNA (Approximate % from Baseline) | Reference |
| Striatum | ~30% | nih.gov |
| Hippocampus | 25-29% | researchgate.netresearchgate.net |
| Prefrontal Cortex | Transient reduction | binasss.sa.cr |
| General | 12-32% | karger.comresearchgate.net |
Behavioral Phenotyping in Preclinical Animal Models Using this compound
Behavioral phenotyping studies in preclinical animal models have demonstrated that this compound elicits pro-cognitive effects. In the Morris water maze test, a standard assay for spatial and contextual memory, daily administration of this compound significantly decreased escape latency, indicating an improved performance in these memory domains. researchgate.netsemanticscholar.orgnih.govnih.govnih.govresearchgate.netresearchgate.netbinasss.sa.cr These findings suggest that by modulating KYNA levels and subsequently influencing glutamatergic, dopaminergic, and cholinergic functions, this compound holds promise for addressing cognitive deficits associated with various neuropsychiatric conditions. researchgate.netnih.govnih.govcore.ac.ukbiorxiv.orgbinasss.sa.cr
Table 4: Behavioral Effects of this compound in Preclinical Animal Models
| Behavioral Test | Observed Effect | Indication | Reference |
| Morris Water Maze | Decreased escape latency | Improved spatial and contextual memory | researchgate.netsemanticscholar.orgnih.govnih.govnih.govresearchgate.netresearchgate.netbinasss.sa.cr |
Assessment of Cognitive Functions
Studies assessing the cognitive impact of this compound have consistently shown its ability to enhance cognitive performance in animal models. In rats, oral administration of this compound improved cognitive function in the Morris water maze tests, a standard behavioral assay for spatial and contextual memory. Specifically, daily injections of this compound significantly decreased escape latency, indicating enhanced performance in these memory tasks. nih.govoup.combinasss.sa.crnih.gov
The pro-cognitive effects of this compound are attributed to its neurochemical modulation. It has been observed to reduce extracellular KYNA levels and, concurrently, increase the levels of crucial neurotransmitters such as dopamine, glutamate, and acetylcholine in various brain regions, including the striatum, hippocampus, and prefrontal cortex. nih.govoup.combinasss.sa.crnih.govcore.ac.uknih.gov For instance, a 30 mg/kg oral dose in rats resulted in an approximate 30% reduction in striatal KYNA levels and a 50-70% increase in dopamine levels. core.ac.uk In the hippocampus and prefrontal cortex, the same dose led to about a 25% reduction in KYNA and a 60% elevation in glutamate levels. core.ac.uk These beneficial neurochemical changes were found to be acute and reversible, with no evidence of tolerance observed even after five consecutive days of treatment. nih.govoup.comnih.govcore.ac.uk
Table 1: Neurochemical Effects of Oral this compound (30 mg/kg) in Rat Brain Regions
| Brain Region | Effect on Extracellular KYNA | Effect on Extracellular Dopamine | Effect on Extracellular Glutamate |
| Striatum | ↓ ~30% core.ac.uk | ↑ 50-70% core.ac.uk | Not reported |
| Hippocampus | ↓ ~25% core.ac.uk | Not reported | ↑ 60% core.ac.uk |
| Prefrontal Cortex | ↓ ~25% core.ac.uk | Not reported | ↑ 60% core.ac.uk |
Investigation in Neurodevelopmental Animal Models
This compound has been investigated in neurodevelopmental animal models, particularly the embryonic kynurenine (EKyn) model, which simulates prenatal exposure to elevated kynurenine, a condition linked to neurodevelopmental disorders like schizophrenia. nih.govresearchgate.netbiorxiv.orgu-szeged.hu In this model, pregnant rat dams are treated with kynurenine from embryonic day (ED) 15 to ED 22, leading to increased brain KYNA levels and hippocampus-dependent learning impairments in the adult offspring. nih.govbiorxiv.orgu-szeged.hu
Acute administration of this compound in adult EKyn animals successfully normalized the altered neurochemistry and prevented the contextual memory deficits observed in these animals. nih.govresearchgate.netu-szeged.hu Specifically, in adult EKyn rats, basal extracellular KYNA levels were modestly but significantly elevated (2.8 ± 0.1 nM) compared to control animals (2.3 ± 0.1 nM), while extracellular glutamate levels were decreased (1.6 ± 0.02 μM in EKyn vs. 1.9 ± 0.03 μM in control). nih.gov this compound rapidly lowered extracellular KYNA levels in both control (29% below baseline) and EKyn (25% below baseline) rats. nih.gov Notably, the treatment reduced KYNA levels in EKyn animals to 2.1 ± 0.1 nM, a level not significantly different from the baseline observed in control animals. nih.gov These findings suggest that acute inhibition of KYNA neosynthesis by this compound can effectively counteract cognitive impairments stemming from elevated brain KYNA during early brain development. nih.gov
Table 2: Neurochemical Basal Levels and this compound Effects in EKyn Rat Model (Hippocampus)
| Group (Adult Rats) | Basal Extracellular KYNA (nM) (Mean ± SEM) | Basal Extracellular Glutamate (μM) (Mean ± SEM) | This compound Effect on KYNA (vs. Baseline) |
| ECon (Control) | 2.3 ± 0.1 nih.gov | 1.9 ± 0.03 nih.gov | ↓ 29% nih.gov |
| EKyn | 2.8 ± 0.1 nih.gov | 1.6 ± 0.02 nih.gov | ↓ 25% nih.gov |
| EKyn after this compound | 2.1 ± 0.1 (not different from ECon baseline) nih.gov | Normalized (details not specified quantitatively after this compound) nih.gov | N/A |
Preclinical Pharmacokinetic Characterization of this compound
The preclinical pharmacokinetic characterization of this compound has focused on its oral activity and ability to penetrate the brain, key attributes for a central nervous system (CNS) therapeutic.
Oral Bioavailability and Brain Penetration in Animal Species
This compound is well-established as an orally active compound. nih.govbinasss.sa.crnih.govcore.ac.ukmedchemexpress.commdpi.cominvivochem.com Its oral administration in rats has consistently demonstrated its capacity to reach the brain and exert its pharmacological effects by modulating neurochemistry. The observed reductions in KYNA levels and increases in neurotransmitter levels in the striatum, hippocampus, and prefrontal cortex following oral dosing confirm its brain penetrant nature. nih.govoup.combinasss.sa.crnih.govcore.ac.uknih.gov While this compound is noted for its oral activity and brain penetration, detailed pharmacokinetic and pharmacodynamic parameters have not been extensively reported in the available literature. core.ac.uk This contrasts with some other KAT II inhibitors, which have been noted for issues with blood-brain barrier penetration or poor pharmacokinetic properties. mdpi.com
Metabolic Stability and Metabolite Identification in Preclinical Species
Detailed research findings specifically on the metabolic stability and metabolite identification of this compound in preclinical species are not comprehensively available in the provided search results. While the compound's oral activity and brain penetration imply a certain level of metabolic stability allowing it to reach its target, specific data regarding its in vitro or in vivo metabolic pathways, half-life, or identified metabolites were not found. The general literature on KAT II inhibitors indicates that metabolic stability can be a challenge for this class of compounds.
Computational Chemistry and Structural Biology Approaches in Bff 816 Research
Molecular Modeling of BFF-816-Target Interactions
Detailed studies on the molecular modeling of this compound's interaction with the KAT II enzyme are not publicly available.
Ligand Docking and Binding Mode Analysis
There are no specific published studies that detail the ligand docking simulations or binding mode analysis of this compound within the active site of KAT II. Such analyses would typically provide insights into the key amino acid residues that interact with the inhibitor, explaining the basis of its affinity and selectivity.
Molecular Dynamics Simulations of Protein-Ligand Complexes
Similarly, literature detailing molecular dynamics simulations of the this compound-KAT II complex is not available. These simulations are crucial for understanding the stability of the protein-ligand interaction over time and the dynamic behavior of the complex.
Structure-Activity Relationship (SAR) Studies and Predictive Modeling for this compound Analogs
While the development of this compound involved lead optimization, specific structure-activity relationship (SAR) studies for a series of this compound analogs have not been published. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Analysis for Potency Prediction
No quantitative structure-activity relationship (QSAR) models specific to this compound and its potential analogs are described in the available literature. QSAR studies are instrumental in predicting the potency of new analogs based on their physicochemical properties.
Identification of Pharmacophore Features
The specific pharmacophore features of this compound, which are the essential three-dimensional arrangement of chemical groups responsible for its biological activity, have not been explicitly defined in published research.
Virtual Screening and De Novo Design of Novel KAT II Inhibitors Inspired by this compound Scaffold
There is no information available in the scientific literature to suggest that the chemical scaffold of this compound has been used as a template for virtual screening or de novo design efforts to discover new and distinct KAT II inhibitors.
Advanced Analytical and Experimental Methodologies for Bff 816 Research
High-Throughput Screening (HTS) Development for KAT II Inhibitors
The discovery of BFF-816 originated from a high-throughput screening (HTS) campaign designed to identify novel inhibitors of kynurenine (B1673888) aminotransferase II (KAT II). nih.gov The screening process utilized human recombinant KAT II as the biological target. This approach allowed for the rapid and efficient testing of a large library of chemical compounds to identify those that could effectively inhibit the enzymatic activity of KAT II.
Following the initial HTS, a lead optimization process was undertaken to improve the potency and pharmacokinetic properties of the initial hits, which ultimately led to the identification of this compound. nih.gov The inhibitory activity of this compound was further characterized in vitro. In a key experiment, the compound was tested in rat liver homogenate under conditions of physiological kynurenine concentrations. nih.gov The results of this assay determined the half-maximal inhibitory concentration (IC50) of this compound.
In Vitro Inhibitory Activity of this compound against KAT II
| Parameter | Value | Assay Condition |
|---|---|---|
| IC50 | 13.4 ± 0.2 μM | Rat liver homogenate at physiological kynurenine concentrations |
Biophysical Techniques for Characterizing this compound Binding
A comprehensive review of the scientific literature does not yield specific studies that have employed Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or X-ray Crystallography to characterize the direct binding of this compound to the KAT II enzyme. While these techniques are foundational in drug discovery for elucidating binding thermodynamics, kinetics, and structural interactions, such detailed biophysical data for this compound have not been made publicly available.
Isothermal Titration Calorimetry (ITC)
There is no specific information available in the searched scientific literature regarding the use of Isothermal Titration Calorimetry to characterize the binding of this compound to KAT II.
Surface Plasmon Resonance (SPR)
There is no specific information available in the searched scientific literature regarding the use of Surface Plasmon Resonance to characterize the binding of this compound to KAT II.
X-ray Crystallography of KAT II in Complex with this compound or Analogs
There is no specific information available in the searched scientific literature regarding the X-ray crystal structure of KAT II in complex with this compound or its analogs.
Neuroimaging Techniques in Preclinical Models for this compound Effects
In preclinical research, in vivo microdialysis has been a key technique used to investigate the neurochemical effects of this compound in the brains of adult rats. nih.govnih.gov This method allows for the continuous sampling and measurement of extracellular neurotransmitter and metabolite levels in specific brain regions of freely moving animals, providing critical insights into the compound's pharmacodynamic effects.
Oral administration of this compound was shown to cause a significant and transient reduction in the extracellular levels of kynurenic acid (KYNA) in several brain regions, including the striatum, hippocampus, and prefrontal cortex. nih.gov This reduction in KYNA, the product of the KAT II-catalyzed reaction, is consistent with the compound's proposed mechanism of action as a KAT II inhibitor.
Furthermore, these studies demonstrated that the this compound-induced decrease in KYNA was associated with secondary increases in the extracellular levels of key neurotransmitters. nih.gov Specifically, elevations in dopamine (B1211576) were observed in the striatum, while glutamate (B1630785) levels were increased in the hippocampus and medial prefrontal cortex. nih.gov These findings are in good agreement with the known role of KYNA as an antagonist of α7 nicotinic acetylcholine (B1216132) and NMDA receptors. oup.com
Neurochemical Effects of this compound in Rat Brain (30 mg/kg, p.o.)
| Brain Region | Analyte | Effect | Maximal Change from Baseline |
|---|---|---|---|
| Striatum | Kynurenic Acid (KYNA) | Reduction | ~30% |
| Striatum | Dopamine | Increase | 50-70% |
| Hippocampus | Kynurenic Acid (KYNA) | Reduction | ~25% |
| Hippocampus | Glutamate | Increase | ~60% |
| Prefrontal Cortex | Kynurenic Acid (KYNA) | Reduction | Qualitatively and quantitatively similar to hippocampus |
| Prefrontal Cortex | Glutamate | Increase | Qualitatively and quantitatively similar to hippocampus |
In a study investigating the effects of this compound in a neurodevelopmental model, where rats were exposed to kynurenine prenatally (EKyn rats), acute administration of this compound in adulthood was able to normalize the elevated hippocampal KYNA levels and the reduced extracellular glutamate. oup.com
Effect of this compound on Hippocampal Neurochemistry in a Neurodevelopmental Rat Model
| Condition | Analyte | Effect of this compound | Magnitude of Change |
|---|---|---|---|
| Control Rats (ECon) | Extracellular KYNA | Reduction | 29% below baseline |
| Prenatally Kynurenine-Exposed Rats (EKyn) | Extracellular KYNA | Reduction | 25% below baseline |
| Control Rats (ECon) | Extracellular Glutamate | Increase | 189% above baseline |
| Prenatally Kynurenine-Exposed Rats (EKyn) | Extracellular Glutamate | Increase | 169% above baseline |
Omics-Based Approaches to Elucidate this compound Effects in Preclinical Samples
A review of the available scientific literature did not yield any studies that have utilized omics-based approaches (such as genomics, proteomics, transcriptomics, or metabolomics) to specifically investigate the effects of this compound in preclinical samples. Consequently, there is no reported data on the global molecular changes induced by this compound at a systemic or tissue-specific level.
Broader Academic and Research Implications of Bff 816 Studies
BFF-816 as a Chemical Probe for Kynurenine (B1673888) Pathway Research
This compound is recognized as an orally active and systemically active inhibitor of kynurenine aminotransferase II (KAT II) medchemexpress.comnih.govinvivochem.com. KAT II is a key enzyme within the kynurenine pathway (KP), a major route for the metabolism of the essential amino acid tryptophan medchemexpress.com. Specifically, KAT II catalyzes the irreversible transamination of kynurenine (KYN) into kynurenic acid (KYNA) nih.gov. Elevated levels of KYNA in the brain have been linked to cognitive dysfunctions observed in psychiatric diseases such as schizophrenia nih.gov.
Research indicates that this compound effectively reduces extracellular KYNA levels in the brain following systemic kynurenine injections nih.gov. This reduction in KYNA is a direct consequence of its inhibitory action on KAT II nih.gov. While some commercial sources have listed this compound as an irreversible inhibitor medchemexpress.com, multiple research studies characterize it as a reversible KAT II inhibitor nih.gov. This reversible mechanism is considered advantageous in drug design compared to irreversible inhibitors that can lead to undesirable side effects by interfering with pyridoxal-5-phosphate (PLP), a cofactor for numerous enzymes nih.gov. The systemic activity and oral bioavailability of this compound make it a valuable chemical probe for in vivo studies, mimicking the effects of local enzyme inhibition and allowing for investigations into the neurobiology of KYNA without direct brain administration nih.gov.
Contributions to Understanding Neurobiological Pathways and Mechanisms
Studies utilizing this compound have significantly advanced the understanding of how modulating the kynurenine pathway impacts neurobiological processes. By inhibiting KAT II and consequently reducing brain KYNA levels, this compound has been shown to influence the balance of key neurotransmitters. Research in unanesthetized adult rats demonstrated that this compound leads to a prompt reduction in extracellular KYNA levels, which in turn induces an increase in extracellular glutamate (B1630785), dopamine (B1211576), and acetylcholine (B1216132) levels in various brain regions nih.gov. Additionally, an increase in GABA levels has also been observed.
These neurochemical changes are associated with significant behavioral improvements. For instance, daily administration of this compound has been shown to significantly decrease escape latency in the Morris water maze, indicating enhanced performance in spatial and contextual memory nih.gov. This suggests that the systemic application of this compound provides an excellent tool for elucidating the neurobiology of KYNA and, more broadly, for investigating the intricate mechanisms linking KAT II inhibition to changes in glutamatergic, dopaminergic, and cholinergic function in both brain physiology and pathology nih.gov. The ability of this compound to reduce KYNA concentrations by 12–32% of initial levels further underscores its impact on these critical pathways.
Table 1: Effects of this compound on Neurotransmitters and Cognitive Function
| Neurotransmitter/Function | Observed Effect with this compound | Supporting Evidence |
| Extracellular KYNA Levels | Decrease (12–32%) | nih.gov |
| Extracellular Glutamate | Increase | nih.gov |
| Extracellular Dopamine | Increase | nih.gov |
| Extracellular Acetylcholine | Increase | nih.gov |
| Extracellular GABA | Increase | |
| Spatial & Contextual Memory | Improved (decreased escape latency in Morris water maze) | nih.gov |
Methodological Innovations Stemming from this compound Investigations
The development and application of this compound have contributed to methodological innovations in neurobiological research, particularly in the study of the kynurenine pathway in vivo. Its systemic activity and oral bioavailability have made it a valuable tool for preclinical trials, allowing researchers to investigate the effects of KAT II inhibition without invasive direct brain administration nih.gov.
One notable methodological application involves the use of microdialysis in unanesthetized, adult rats. This technique, combined with systemic administration of this compound, has enabled researchers to monitor real-time changes in extracellular KYNA and neurotransmitter levels in various brain regions, providing a dynamic understanding of the compound's effects nih.gov. The consistency of this compound's effects with those observed from local enzyme inhibition further validates its utility as a reliable systemic probe. The ability to administer this compound orally and observe sustained effects without tolerance over several days (e.g., 5 consecutive days of treatment) highlights its practical advantages for chronic in vivo studies nih.gov. These methodological approaches, facilitated by compounds like this compound, are crucial for dissecting the complex interplay between tryptophan metabolism and brain function.
Future Research Directions for this compound and KAT II Inhibition
Future research directions for this compound and KAT II inhibition are multifaceted, building upon the foundational insights gained from current studies. While this compound has demonstrated clear effects on KYNA levels and associated neurobiological pathways, its precise mechanisms of action on all KAT isoforms may still warrant further clarification nih.gov.
One significant area of future investigation involves exploring the therapeutic potential of KAT II inhibition, as exemplified by this compound, in a broader spectrum of neurological and psychiatric conditions beyond schizophrenia, where elevated KYNA levels are implicated nih.gov. This could include other cognitive dysfunctions, neurodegenerative disorders, and inflammatory conditions where dysregulation of the kynurenine pathway plays a role medchemexpress.com. Further studies could also focus on identifying and characterizing additional reversible and selective KAT II inhibitors that offer improved pharmacokinetic properties and brain penetrability, minimizing potential off-target effects. Investigating the long-term effects of KAT II inhibition and its impact on various brain circuits and cellular processes will be crucial for translating these research findings into viable therapeutic strategies.
Q & A
Basic Research Design & Experimental Setup
Q: How should researchers design experiments to investigate the physicochemical properties of BFF-816? A: Experimental design must prioritize reproducibility and validity. Begin by defining measurable objectives (e.g., solubility, stability under varying conditions). Use controlled variables (temperature, pH, solvent systems) and include triplicate trials to assess variability. Reference established protocols for similar compounds to guide instrumentation (e.g., HPLC for purity analysis) and validation criteria . For novel properties, incorporate pilot studies to refine parameters before full-scale experiments .
Formulating Research Questions
Q: What strategies ensure research questions about this compound are precise and academically impactful? A: Align questions with gaps in existing literature (e.g., "How does this compound’s catalytic efficiency compare to structurally analogous compounds under oxidative conditions?"). Avoid overly broad inquiries; instead, focus on resolvable hypotheses using frameworks like PICO (Population, Intervention, Comparison, Outcome). Ensure questions demand analytical depth (e.g., requiring comparative data analysis rather than yes/no answers) .
Data Collection & Validation
Q: What methodologies are critical for ensuring reliable data collection in this compound studies? A: Implement standardized protocols for data recording (e.g., electronic lab notebooks with timestamps) and calibrate instruments before each use. For spectroscopic or chromatographic data, include internal standards and blank controls to minimize artifacts. Validate results through peer verification (e.g., cross-lab reproducibility tests) and statistical outlier detection methods (e.g., Grubbs’ test) .
Advanced Contradiction Analysis
Q: How should researchers resolve contradictions in experimental data related to this compound’s reactivity? A: First, identify the principal contradiction (e.g., conflicting kinetic data under identical conditions). Use root-cause analysis to isolate variables (e.g., trace impurities, instrumental drift). Apply triangulation by cross-validating results with alternative techniques (e.g., NMR alongside mass spectrometry). If contradictions persist, revisit assumptions in the theoretical framework or explore interdisciplinary hypotheses (e.g., quantum mechanical modeling for reaction pathways) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
